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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivity of the well-established antiparasitic

drug, ivermectin, and its analog, 2,3-Dehydro-3,4-dihydro ivermectin. The comparison is

based on available experimental data, with a focus on their leishmanicidal activity.

Summary of Bioactivity
Ivermectin is a broad-spectrum antiparasitic agent.[1] Its primary mechanism of action involves

binding to glutamate-gated chloride ion channels in invertebrate nerve and muscle cells,

leading to hyperpolarization, paralysis, and death of the parasite.[2][3] While highly effective

against a range of nematodes and arthropods, its activity against protozoan parasites such as

Leishmania has been the subject of more recent investigation.

2,3-Dehydro-3,4-dihydro ivermectin is an analog of ivermectin that has been specifically

evaluated for its leishmanicidal properties. A key study by dos Santos et al. (2009)

demonstrated its efficacy against Leishmania amazonensis, the causative agent of cutaneous

leishmaniasis in South America.[2]

The available data suggests that while both compounds exhibit activity against Leishmania

species, 2,3-Dehydro-3,4-dihydro ivermectin shows notable potency against the amastigote

form of L. amazonensis.
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Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivity of ivermectin

and 2,3-Dehydro-3,4-dihydro ivermectin against Leishmania species. It is important to note

that the data for the two compounds are from different studies and against different Leishmania

species in some cases, which should be considered when making a direct comparison.

Table 1: Bioactivity of 2,3-Dehydro-3,4-dihydro ivermectin against Leishmania amazonensis

Form of Parasite IC50 (µM)
Cytotoxicity (IC50
in Macrophages,
µM)

Selectivity Index
(SI)

Promastigotes 13.8 65.5 4.75

Amastigotes 3.6 65.5 18.19

Data from dos Santos, A.R., et al. (2009).[2]

Table 2: Bioactivity of Ivermectin against various Leishmania species

Leishmania
Species

Form of
Parasite

IC50 (µM)

Cytotoxicity
(CC50 in
Macrophages,
µM)

Selectivity
Index (SI)

L. infantum Amastigotes 3.64 ± 0.48 427.50 ± 17.60 117.45

L. amazonensis Amastigotes - - -

L. donovani Amastigotes - - -

Data from a study on L. infantum.[4] Data for L. amazonensis and L. donovani was not

available in the searched literature.
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Antileishmanial Activity Assay (from dos Santos et al.,
2009)
1. Parasite Culture:

Leishmania amazonensis promastigotes were cultured at 26°C in Schneider's Drosophila

medium supplemented with 10% fetal bovine serum (FBS).

2. Anti-promastigote Assay:

Promastigotes in the logarithmic growth phase were seeded in 96-well plates.

The compounds (ivermectin and its analogs) were dissolved in dimethyl sulfoxide (DMSO)

and added to the wells at various concentrations.

The plates were incubated for 72 hours at 26°C.

Parasite viability was assessed by measuring the activity of the mitochondrial enzyme acid

phosphatase. The absorbance was read at 492 nm.

The 50% inhibitory concentration (IC50) was determined by linear regression analysis.

3. Macrophage Culture and Infection:

Peritoneal macrophages were harvested from BALB/c mice and cultured in RPMI 1640

medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.

Macrophages were infected with L. amazonensis promastigotes at a ratio of 10 parasites per

macrophage.

4. Anti-amastigote Assay:

After 24 hours of infection, the culture medium was replaced with fresh medium containing

the test compounds at different concentrations.

The plates were incubated for an additional 72 hours.

The cells were then fixed and stained with Giemsa.
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The number of amastigotes per 100 macrophages was determined by light microscopy.

The IC50 was calculated based on the reduction in the number of amastigotes compared to

the control.

5. Cytotoxicity Assay:

Murine peritoneal macrophages were seeded in 96-well plates and treated with the test

compounds at various concentrations for 72 hours.

Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) assay.

The 50% cytotoxic concentration (IC50) was determined by comparing the absorbance of

treated and untreated cells.
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Caption: Mechanism of action of ivermectin in invertebrates.

Experimental Workflow for Antileishmanial Assay
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Caption: Workflow for in vitro leishmanicidal activity assays.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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